

5-Hydroxypyrimidin-4(3H)-one: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Hydroxypyrimidin-4(3H)-one

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For researchers, scientists, and drug development professionals, this document provides a concise yet in-depth overview of the physical characteristics, relevant experimental data, and biological significance of **5-Hydroxypyrimidin-4(3H)-one**. This pyrimidinone derivative and its analogs are of significant interest, particularly in the field of antiviral drug discovery.

Core Physical and Chemical Data

5-Hydroxypyrimidin-4(3H)-one exists in tautomeric equilibrium with 4,6-dihydroxypyrimidine. Consequently, the physical and chemical data presented often refer to this more stable tautomer. The data compiled from various sources are summarized below, providing a comprehensive reference for laboratory use.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₄ N ₂ O ₂	[1]
Molecular Weight	112.09 g/mol	[1]
Appearance	Off-white or pale yellow crystalline powder	
Melting Point	>300 °C	[2]
Boiling Point	~358.5 °C (predicted)	[2]
pKa	5.70 ± 0.10 (Predicted)	[3]
Solubility	Soluble in hot water, ammonia, and other alkali solutions; insoluble in alcohol and ether. [3]	[3]
LogP	-1.90 to -2.8	[2] [3]
CAS Number	1193-24-4 (for 4,6-dihydroxypyrimidine)	[1]

Spectral Data

The following tables summarize the key spectral data for 4,6-dihydroxypyrimidine, the tautomer of **5-Hydroxypyrimidin-4(3H)-one**. These data are critical for the identification and characterization of the compound.

¹H NMR Spectral Data

Solvent	Chemical Shift (δ) ppm	Assignment
D ₂ O	7.4	H-2
4.7	H-5	
DMSO-d ₆	8.0	H-2
5.2	H-5	

Source:[4]

¹³C NMR Spectral Data

Solvent	Chemical Shift (δ) ppm	Assignment
D ₂ O	179.2	C-4 & C-6
160.9	C-2	
93.8	C-5	

Source:[4]

Experimental Protocols

Synthesis of 4,6-Dihydroxypyrimidine

A common and efficient method for the synthesis of 4,6-dihydroxypyrimidine involves the condensation of a malonic acid ester with formamide in the presence of an alkali metal alkoxide.[5][6]

Materials:

- Malonic acid ester (e.g., diethyl malonate)
- Formamide
- Alkali metal alkoxide (e.g., sodium methoxide)
- Anhydrous alcohol (e.g., ethanol)
- Water
- Acid (for acidification)

Procedure:

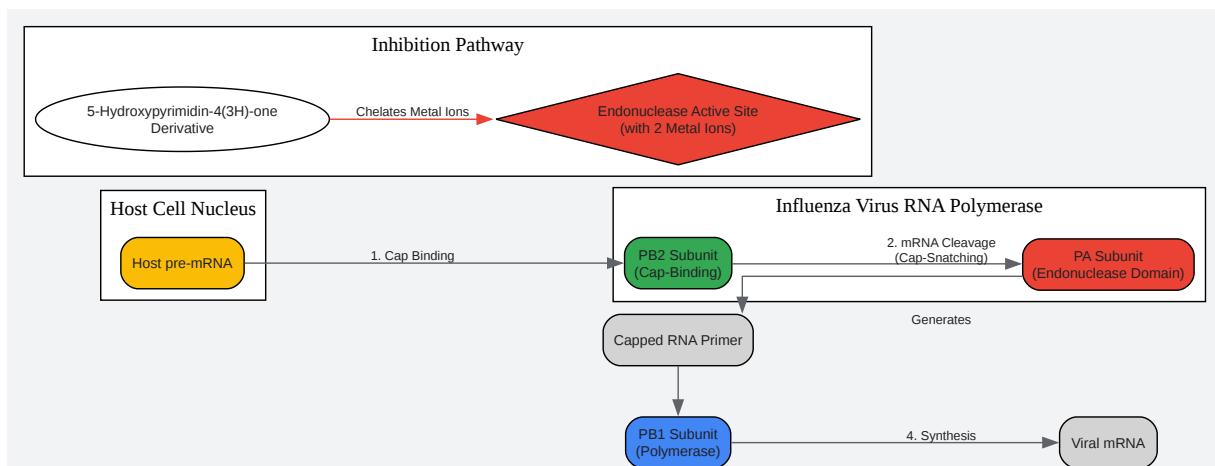
- An alkali metal alkoxide is prepared as a solution or suspension in an anhydrous alcohol in a reaction vessel.

- Formamide is added to the alkoxide mixture.
- A malonic acid ester is then added to the mixture, either alone or simultaneously with the formamide, in a controlled manner (portion-wise or continuously) at an elevated temperature. [\[6\]](#)
- The resulting reaction mixture is heated at an elevated temperature (typically between 40-80 °C) to drive the condensation reaction.[\[4\]](#)
- After the reaction is complete, water is added to the reaction mixture.[\[4\]](#)
- The alcohol solvent is substantially removed, for example, by distillation under reduced pressure.[\[4\]](#)
- The resulting aqueous solution or slurry is then acidified to precipitate the 4,6-dihydroxypyrimidine product.[\[4\]](#)
- The solid product is isolated by filtration, washed, and dried.

Biological Activity and Signaling Pathway Inhibition of Influenza A Endonuclease

5-Hydroxypyrimidin-4(3H)-one and its derivatives have been identified as potent inhibitors of the influenza A virus endonuclease. This enzyme is a crucial component of the viral RNA polymerase complex (comprising subunits PA, PB1, and PB2) and is responsible for the "cap-snatching" mechanism.[\[7\]](#)[\[8\]](#) In this process, the endonuclease cleaves host cell pre-mRNAs to generate capped primers for the synthesis of viral mRNAs.[\[9\]](#)[\[10\]](#)

The active site of the endonuclease contains two essential metal ions, typically manganese (Mn^{2+}), which are critical for its catalytic activity.[\[7\]](#) **5-Hydroxypyrimidin-4(3H)-one** derivatives are believed to act as bimetal chelating agents, binding to these metal ions and thereby inactivating the enzyme. This inhibition prevents the generation of capped primers and halts viral replication.[\[11\]](#)[\[12\]](#)



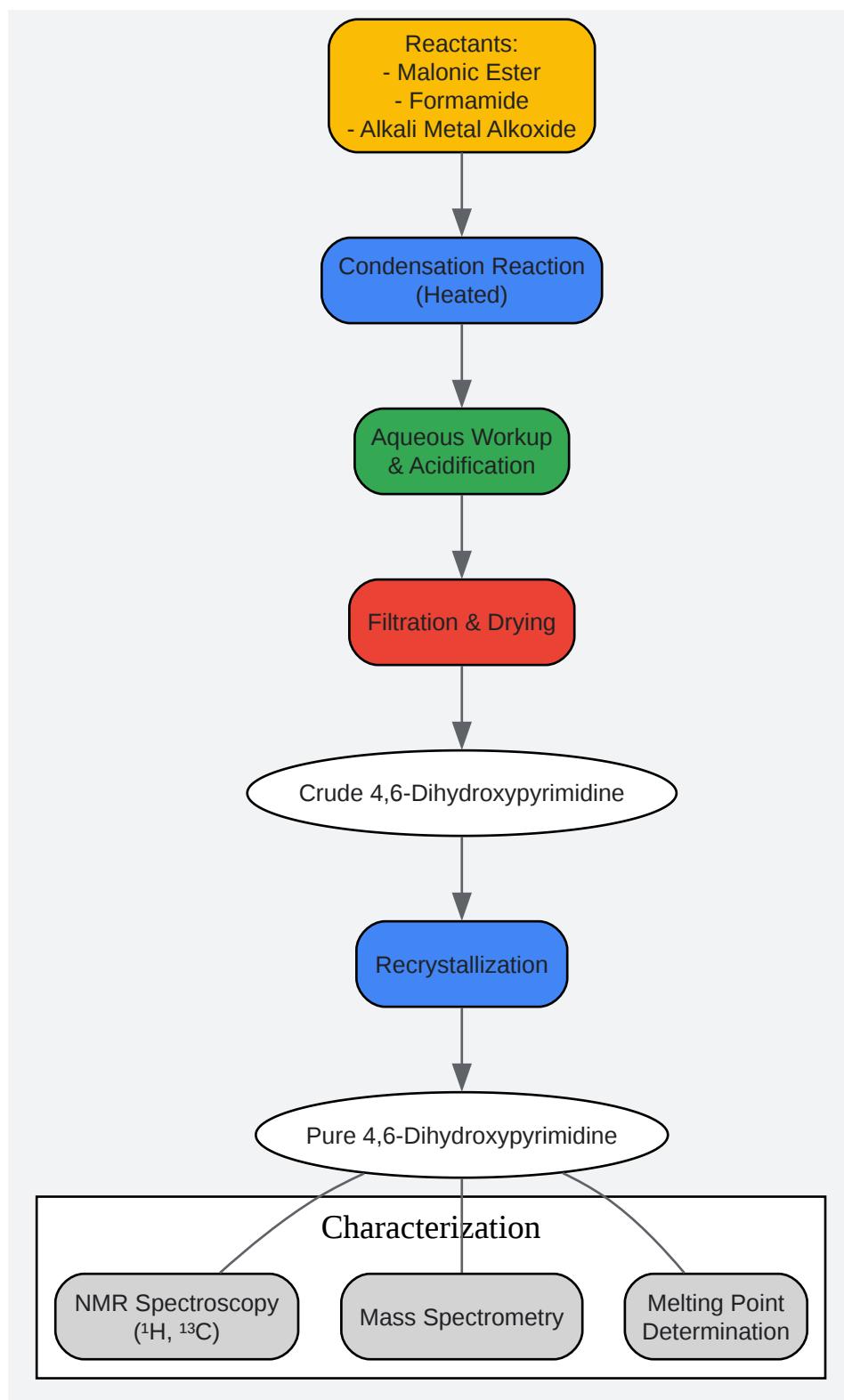
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Caption: Mechanism of influenza A endonuclease inhibition.

The diagram above illustrates the cap-snatching process and the mechanism of its inhibition. The influenza virus RNA polymerase binds to the host pre-mRNA via the PB2 subunit. The PA subunit's endonuclease then cleaves the host mRNA, generating a capped primer. This primer is used by the PB1 polymerase subunit to synthesize viral mRNA. **5-Hydroxypyrimidin-4(3H)-one** derivatives interrupt this cycle by chelating the metal ions in the endonuclease active site of the PA subunit, thus preventing the cleavage of host mRNA and subsequent viral replication.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of **5-Hydroxypyrimidin-4(3H)-one** (as its tautomer 4,6-dihydroxypyrimidine) is outlined below.

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Caption: General workflow for synthesis and characterization.

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